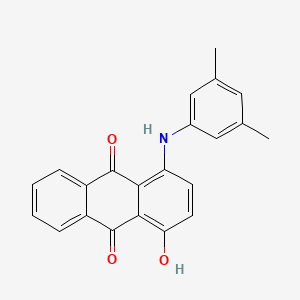
1-(3,5-Dimethylanilino)-4-hydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an anthracene core substituted with a hydroxy group and a 3,5-dimethylphenylamino group, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of the hydroxy group and the 3,5-dimethylphenylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures the efficient production of high-purity 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione.
化学反应分析
Types of Reactions: 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The amino and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used.
科学研究应用
1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
作用机制
The mechanism of action of 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups enable it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or antimicrobial activity.
相似化合物的比较
Anthracene-9,10-dione: Shares the anthracene core but lacks the hydroxy and 3,5-dimethylphenylamino groups.
1-Amino-4-hydroxyanthracene-9,10-dione: Similar structure but without the dimethyl substitution on the phenyl group.
3,5-Dimethylphenylamino derivatives: Compounds with similar amino group substitution but different core structures.
Uniqueness: 1-((3,5-Dimethylphenyl)amino)-4-hydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the anthracene core with the hydroxy and 3,5-dimethylphenylamino groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
499977-61-6 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
1-(3,5-dimethylanilino)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO3/c1-12-9-13(2)11-14(10-12)23-17-7-8-18(24)20-19(17)21(25)15-5-3-4-6-16(15)22(20)26/h3-11,23-24H,1-2H3 |
InChI 键 |
KVOOFXNIAPMKFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)

![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)
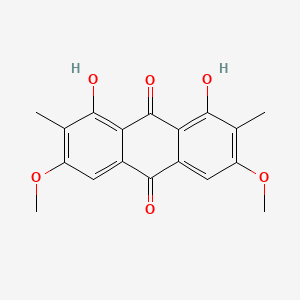

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
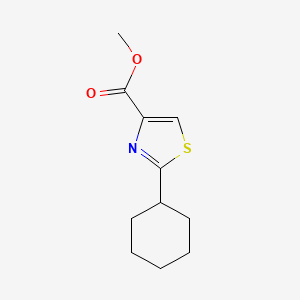
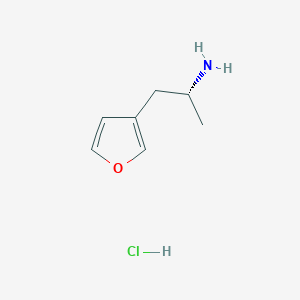
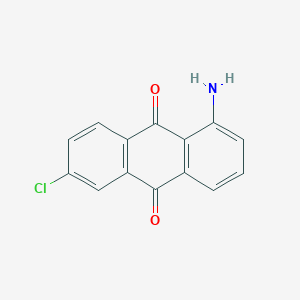
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)

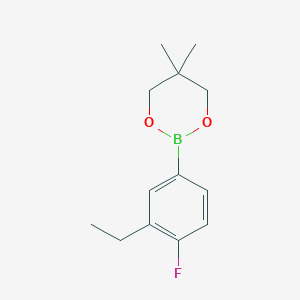
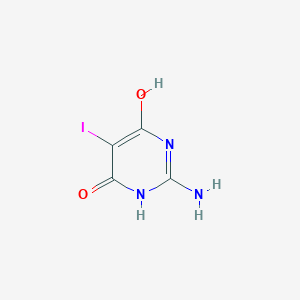
![L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-[[(acetyloxy)amino]iminomethyl]phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B13138095.png)
